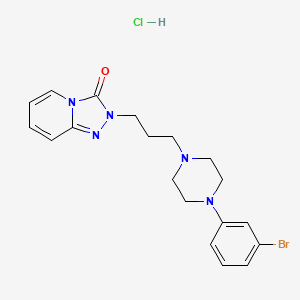

rac-(4E,6E)-5-Dehydroxy Rosuvastatin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Rosuvastatin, including its derivatives such as "rac-(4E,6E)-5-Dehydroxy Rosuvastatin", involves complex chemical processes. A practical synthesis approach developed by Tartaggia et al. (2015) involves an efficient aldol condensation between a derivative of methyl 3-hydroxy-5-oxohexanoate and a pyrimidinecarbaldehyde, forming a core structure of rosuvastatin. This method showcases an alternative to classical synthesis methods, emphasizing the formation of a double bond connecting the aromatic part with the statin's side chain, which is crucial for its biological activity (Tartaggia et al., 2015).

Molecular Structure Analysis

The molecular structure of Rosuvastatin and its derivatives is characterized by a complex arrangement of atoms that allows for its potent inhibitory action on HMG-CoA reductase. The molecule's hydrophilic nature, compared to other statins, is attributed to its distinct pharmacologic properties, which include a comparatively potent inhibition of the enzyme activity in both rat and human hepatic microsomes (McTaggart et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving Rosuvastatin, including esterification and lactonization, play a critical role in its pharmacological efficacy. The lactone form of statins, such as Rosuvastatin, is crucial for its bioactivation in the liver. The synthesis pathway utilizing the Wittig reaction, as demonstrated by Časar et al. (2010), represents a novel approach to forming the lactonized side chain, essential for the drug's activity (Časar et al., 2010).

Physical Properties Analysis

The physical properties of Rosuvastatin, such as solubility, crystallinity, and thermal stability, are critical for its formulation and bioavailability. Techniques like Differential Scanning Calorimetry (DSC), Fourier Transform Infrared Spectroscopy (FT-IR), and X-ray Diffraction (XRD) are commonly used to analyze these properties, providing insights into the drug's pharmacokinetics and pharmacodynamics profiles. These properties are not directly mentioned in the cited sources but are standard analytical techniques for such analysis.

Chemical Properties Analysis

The chemical properties of Rosuvastatin, including its reactivity, stability under various conditions, and interactions with other molecules, underpin its mechanism of action and therapeutic effects. Its ability to inhibit HMG-CoA reductase is a direct consequence of its chemical structure, particularly the presence of fluorophenyl and sulfonamide groups, which enhance its binding affinity and specificity to the enzyme (Hassouna, 2017).

properties

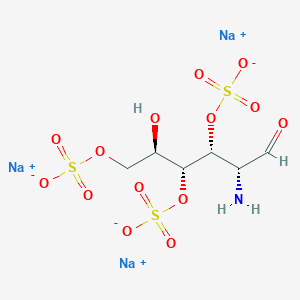

CAS RN |

1346606-44-7 |

|---|---|

Product Name |

rac-(4E,6E)-5-Dehydroxy Rosuvastatin |

Molecular Formula |

C₂₂H₂₆FN₃O₅S |

Molecular Weight |

463.52 |

synonyms |

(4E,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxyhepta-4,6-dienoic Acid; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

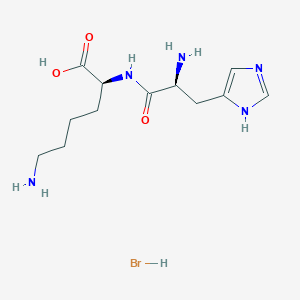

![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)

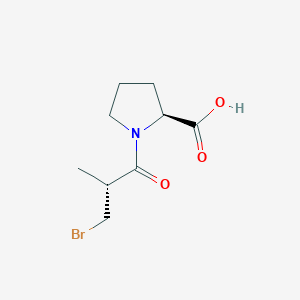

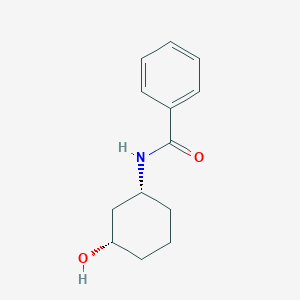

![rac-cis-[3-Benzoyloxycyclohexyl]benzamide](/img/structure/B1146400.png)

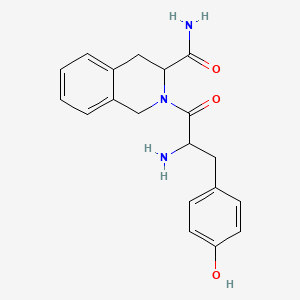

![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B1146401.png)